![molecular formula C9H8ClNO2S2 B2628011 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane CAS No. 852218-13-4](/img/structure/B2628011.png)
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane (2-CNPD) is a novel, organosulfur compound that has been developed as a potential drug for the treatment of various diseases. 2-CNPD is a sulfur-containing phenyl compound, which contains a nitro group and a chlorine atom. It is a new class of organosulfur compounds that has been developed for therapeutic use.
Scientific Research Applications
Asymmetrically Substituted Bis(dithiolene) Nickel(III) Complexes
Compounds similar to 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane have been synthesized and characterized for their properties and structural diversity. Asymmetrically substituted bis(dithiolene) nickel(III) complexes exhibit near-infrared (NIR) absorption, which can be tuned by substituents on the dithiolene moieties. These compounds show potential applications in materials science, especially in the development of NIR absorbing materials. The structural diversity and redox potentials of these compounds are influenced by the nature of the substituents, making them interesting for electrochemical applications (Madhu & Das, 2008).
Nitrosubstituted Aryl-1,3-Dithiolanes as Flavoring Agents
Research has explored the synthesis of nitrosubstituted aryl-1,3-dithiolanes for potential use as flavoring agents, indicating the chemical's versatility beyond typical scientific applications. These compounds have been characterized for their scent profiles, suggesting their utility in food science and the flavor industry (Wang Ting-ting, 2010).
Synthesis of N-Substituted Indole-2-Thiols
The chemical reactivity of chloro-nitrophenyl thiadiazole derivatives towards forming N-substituted indole-2-thiols has been studied. These reactions have implications for synthesizing heterocyclic compounds with potential biological activities, highlighting the chemical's role in pharmaceutical research (Androsov & Neckers, 2007).
Electrochemical Properties of Nitrophenyl-Dithiolene Compounds
The electrochemical behavior of nitrophenyl-dithiolene compounds, including their reduction potentials and electronic effects, has been extensively studied. This research provides insights into the electronic properties of these compounds, suggesting applications in the design of electrochemical sensors and devices (Burgot et al., 2002).
Antimicrobial and Cytotoxic Studies
Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives, closely related to the target compound, have been synthesized and tested for their antimicrobial and cytotoxic activities. These compounds have shown high to moderate activity against staphylococcal strains and various human hematological tumor cell lines, suggesting potential applications in the development of new antimicrobial and anticancer agents (Bielenica et al., 2018).
properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-dithiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c10-7-2-1-6(5-8(7)11(12)13)9-14-3-4-15-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDROOCKDRXVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.